5-(4-Fluorophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)nicotinamide is a chemical compound with the molecular formula C12H9FN2O. It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a 4-fluorophenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)nicotinamide typically involves the condensation of 4-fluoroaniline with nicotinic acid or its derivatives. One common method is the reaction of 4-fluoroaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce amines .
Scientific Research Applications
5-(4-Fluorophenyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)nicotinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. For example, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the respiratory chain of fungi, thereby exerting antifungal effects . The compound’s fluorine atom enhances its binding affinity to the target enzyme, making it more effective .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which lacks the 4-fluorophenyl group.
4-Fluorophenylacetic acid: Another compound with a 4-fluorophenyl group but different core structure.
Boscalid: A fungicide with a similar mode of action but different chemical structure.
Uniqueness
5-(4-Fluorophenyl)nicotinamide is unique due to the presence of both the nicotinamide and 4-fluorophenyl moieties. This combination imparts specific chemical and biological properties, such as enhanced binding to certain enzymes and improved stability .
Properties
CAS No. |
1356110-50-3 |
---|---|
Molecular Formula |
C12H9FN2O |
Molecular Weight |
216.21 g/mol |
IUPAC Name |
5-(4-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9FN2O/c13-11-3-1-8(2-4-11)9-5-10(12(14)16)7-15-6-9/h1-7H,(H2,14,16) |
InChI Key |
FNPVSJRVNBSKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.